![molecular formula C21H23N5OS B12015551 N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 587005-33-2](/img/structure/B12015551.png)

N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

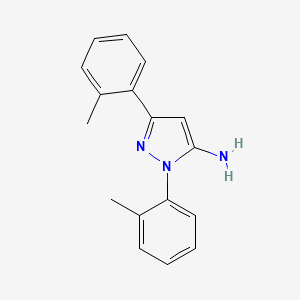

N-(2-Ethyl-6-methylphenyl)-2-{[4-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid ist eine komplexe organische Verbindung, die zur Klasse der Triazolderivate gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Triazolring, einen Pyridinring und eine Sulfanylacetamidgruppe umfasst. Sie hat aufgrund ihrer potenziellen biologischen und chemischen Eigenschaften in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2-Ethyl-6-methylphenyl)-2-{[4-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid umfasst in der Regel mehrere Schritte:

Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion synthetisiert werden, die Hydrazinderivate und geeignete Nitrile unter sauren oder basischen Bedingungen umfasst.

Anbindung des Pyridinrings: Der Pyridinring wird über eine Kupplungsreaktion eingeführt, die häufig palladiumkatalysierte Kreuzkupplungsmethoden wie Suzuki- oder Heck-Reaktionen verwendet.

Einführung der Sulfanylacetamidgruppe: Dieser Schritt beinhaltet die Reaktion eines geeigneten Acylchlorids mit einem Thiol-Derivat, um die Sulfanylacetamid-Bindung zu bilden.

Endgültige Assemblierung: Die endgültige Verbindung wird unter kontrollierten Bedingungen, die häufig die Verwendung von Schutzgruppen und anschließende Entschützungsschritte beinhalten, durch Verknüpfung des Triazol- und Pyridinrings mit der Sulfanylacetamidgruppe zusammengesetzt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, fortgeschrittenen Reinigungstechniken wie Chromatographie und strengen Qualitätskontrollmaßnahmen beinhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Sulfanylgruppe, eingehen, die zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können den Triazolring oder den Pyridinring angreifen, wodurch die elektronischen Eigenschaften der Verbindung möglicherweise verändert werden.

Gängige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA).

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel, Nukleophile wie Amine oder Thiole.

Hauptprodukte

Oxidation: Sulfoxide, Sulfone.

Reduktion: Reduzierte Triazol- oder Pyridinderivate.

Substitution: Funktionalisierte aromatische Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung aufgrund ihres Potenzials als Baustein bei der Synthese komplexerer Moleküle untersucht. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.

Biologie

Biologisch hat N-(2-Ethyl-6-methylphenyl)-2-{[4-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid als antimikrobielles und antimykotisches Mittel Potenzial gezeigt. Seine Fähigkeit, mit biologischen Zielmolekülen zu interagieren, macht es zu einem Kandidaten für die Medikamentenentwicklung.

Medizin

In der Medizin konzentriert sich die Forschung auf seine potenziellen therapeutischen Anwendungen, einschließlich seiner Verwendung als entzündungshemmendes oder Antikrebsmittel. Es laufen Studien, um seine Wirksamkeit und Sicherheit in verschiedenen Krankheitsmodellen zu verstehen.

Industrie

Industriell könnte diese Verbindung aufgrund ihrer chemischen Stabilität und Reaktivität bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von N-(2-Ethyl-6-methylphenyl)-2-{[4-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Der Triazolring kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen. Der Pyridinring kann die Fähigkeit der Verbindung verbessern, Zellmembranen zu durchdringen, wodurch seine Bioverfügbarkeit erhöht wird. Die Sulfanylacetamidgruppe kann kovalente Bindungen mit Zielproteinen eingehen, was zu deren Inaktivierung führt.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Studies are ongoing to understand its efficacy and safety in various disease models.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The pyridine ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The sulfanylacetamide group can form covalent bonds with target proteins, leading to their inactivation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(2-Ethyl-6-methylphenyl)-2-{[4-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid

- N-(2-Ethylphenyl)-2-{[4-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid

- **N-(6-Methylphenyl)-2-{[4-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid

Einzigartigkeit

Die Einzigartigkeit von N-(2-Ethyl-6-methylphenyl)-2-{[4-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid liegt in seinem spezifischen Substitutionsschema, das seine chemischen und biologischen Eigenschaften maßgeblich beeinflussen kann. Das Vorhandensein sowohl der Ethyl- als auch der Methylgruppen am Phenylring kann seine sterischen und elektronischen Eigenschaften beeinflussen, wodurch seine Aktivität im Vergleich zu ähnlichen Verbindungen möglicherweise erhöht wird.

Eigenschaften

CAS-Nummer |

587005-33-2 |

|---|---|

Molekularformel |

C21H23N5OS |

Molekulargewicht |

393.5 g/mol |

IUPAC-Name |

N-(2-ethyl-6-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C21H23N5OS/c1-4-13-26-20(17-11-6-7-12-22-17)24-25-21(26)28-14-18(27)23-19-15(3)9-8-10-16(19)5-2/h4,6-12H,1,5,13-14H2,2-3H3,(H,23,27) |

InChI-Schlüssel |

BJCMFFJQWHFSIF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B12015494.png)

![[2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate](/img/structure/B12015512.png)

![(4E)-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}pyrrolidine-2,3-dione](/img/structure/B12015528.png)

![5-(3,4-dichlorophenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12015535.png)

![3,4-dichloro-N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B12015541.png)